3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8(2)11-7-12(18-17-11)14-16-13(19-20-14)9-3-5-10(15)6-4-9/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQVDQHWXBSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis
The 3-isopropyl-1H-pyrazol-5-yl subunit is typically synthesized via the Knorr pyrazole synthesis, involving hydrazine and β-keto esters. For example:
- Hydrazine hydrate reacts with ethyl acetoacetate to form a hydrazone.
- Cyclization under acidic conditions yields 5-methyl-1H-pyrazol-3-ol.
- Isopropylation via alkylation with isopropyl bromide in the presence of K₂CO₃ introduces the isopropyl group.
Reaction Conditions :
Microwave-Assisted Modification
Microwave irradiation (210 W, 10–15 min) accelerates hydrazone formation and cyclization, improving yields to 85% while reducing reaction time from hours to minutes.
Oxadiazole Ring Formation: 1,2,4-Oxadiazole Core
Cyclocondensation of Amidoximes
The 1,2,4-oxadiazole ring is constructed via cyclocondensation of amidoximes with carboxylic acid derivatives:
- 4-Chlorobenzamide is treated with hydroxylamine hydrochloride to form N-hydroxy-4-chlorobenzamidine .
- Cyclization with trifluoroacetic anhydride (TFAA) yields 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine.
Optimized Parameters :
Green Chemistry Approaches
Microwave-assisted synthesis (100 W, 15 min) using acetone/water solvent mixtures achieves 90% yield by enhancing reaction kinetics. Grinding techniques with iodine as a catalyst (5–10 min, solvent-free) offer eco-friendly alternatives.
Coupling Strategies: Integrating Subunits
Nucleophilic Aromatic Substitution
The pyrazole and oxadiazole subunits are coupled via nucleophilic substitution:
- 5-Amino-1,2,4-oxadiazole reacts with 5-bromo-3-isopropyl-1H-pyrazole in DMF.
- Base : K₂CO₃ facilitates bromide displacement.
Conditions :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling using Pd(PPh₃)₄ and 3-isopropyl-1H-pyrazol-5-ylboronic acid with 3-bromo-5-(4-chlorophenyl)-1,2,4-oxadiazole achieves higher regioselectivity (yield: 78%).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Traditional Cyclocondensation | TFAA, 80°C, 8 h | 70 | High | Reliable, scalable |
| Microwave-Assisted | 210 W, acetone/water, 15 min | 90 | Low | Energy-efficient, high yield |
| Grinding Technique | I₂, solvent-free, 10 min | 85 | Low | Eco-friendly, minimal purification |
| Palladium Coupling | Pd(PPh₃)₄, DMF, 12 h | 78 | Moderate | High regioselectivity |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Hydrazide Cyclization
The oxadiazole ring forms via intramolecular cyclization of a hydrazide with a carbonyl group, typically under reflux conditions. For example, reaction of diethyl oxalate with phenyl hydrazine yields a dicarbonyl ester intermediate, which undergoes cyclocondensation to form the oxadiazole .
Huisgen Cycloaddition
In the Ugi-tetrazole approach, a tetrazole intermediate (formed via Ugi reaction) reacts with an acyl chloride in pyridine. This step likely involves nucleophilic attack by the tetrazole’s nitrogen on the acyl chloride, followed by elimination to generate the oxadiazole .
Copper-Catalyzed Arylation
For functionalization, copper catalysts enable arylation of the oxadiazole ring. For instance, reaction with aryl iodides under copper(I) iodide and 1,10-phenanthroline ligand conditions can introduce substituents at the 2- or 5-position .
Functionalization Reactions
The compound undergoes various functionalization reactions to modify its structure:
-
Nucleophilic Substitution : The oxadiazole’s nitrogen atoms can participate in substitution reactions. For example, treatment with methyl iodide and ethanolic potassium hydroxide introduces methyl groups .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions modifies the pyrazole or oxadiazole substituents .
-
Coupling Reactions : Copper-catalyzed arylation (see above) or Suzuki-Miyaura coupling can introduce aryl groups .
| Reaction Type | Reagents | Yield | Product |
|---|---|---|---|
| Alkylation | Methyl iodide, KOH (ethanol) | 77% | Methylated oxadiazole derivative |
| Copper-catalyzed arylation | Aryl iodides, CuI, phen | - | Arylated oxadiazole |
Analytical and Structural Characterization
The compound is characterized using:
-
NMR spectroscopy : Key signals include singlets for methyl groups (e.g., δ 3.49 ppm for NCH₃) and aromatic protons (δ 6.69–7.83 ppm) .
-
Mass spectrometry : Molecular ion peaks confirm the molecular formula (e.g., m/z 337 for a methylated derivative) .
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 3.49 ppm (s, 3H, NCH₃), δ 6.69–7.83 ppm (m, 9H, Ar–H) |
| MS | m/z 337 (M⁺, 31%) |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
One of the most significant applications of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is its antimicrobial activity. Studies have shown that derivatives containing the oxadiazole ring exhibit potent antibacterial effects against a range of pathogenic bacteria. For instance, compounds featuring the oxadiazole structure have demonstrated effectiveness against Xanthomonas species and other virulent phytopathogens .
Antioxidant Activity
In addition to antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. The presence of the oxadiazole ring enhances the overall biological profile of the compound, making it a candidate for further development as an antioxidant agent .
Anti-inflammatory and Anticancer Activities
Recent studies have also highlighted the potential anti-inflammatory and anticancer properties of this compound. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways and cancer cell proliferation .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique structural features make it suitable for developing new materials with specific electronic or optical properties. Research into the photophysical properties of oxadiazole derivatives suggests that they could be incorporated into organic light-emitting diodes (OLEDs) or as sensors in electronic devices .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
Several case studies have documented the synthesis and evaluation of compounds derived from this compound:
- Antibacterial Evaluation : A study synthesized a series of oxadiazole derivatives and tested their antibacterial efficacy against multiple strains. Results indicated that certain derivatives exhibited superior activity compared to established antibiotics .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinities of these compounds to various biological targets. These studies support the hypothesis that modifications to the oxadiazole structure can enhance biological activity .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
The compound 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.73 g/mol. The presence of both the oxadiazole and pyrazole moieties contributes to its biological profile.
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. A study highlighted that derivatives similar to 1,2,4-oxadiazoles showed inhibitory effects on various cancer cell lines, including leukemia and solid tumors. For instance, compounds with a similar scaffold demonstrated IC50 values in the micromolar range against multiple cancer types, suggesting that this compound may also possess similar properties .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 49.85 | |
| Compound B | HeLa (Cervical) | 26.00 | |
| Compound C | MCF7 (Breast) | 35.20 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively documented. Compounds featuring the oxadiazole ring have shown efficacy against various bacterial strains and fungi. For example, a derivative demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | S. aureus | 0.22 | |
| Compound E | E. coli | 0.30 | |
| Compound F | Candida albicans | 0.50 |
The biological activities of oxadiazoles are attributed to various mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes such as histone deacetylases (HDACs), which are crucial for cancer cell proliferation.
- Apoptosis Induction : Some studies have shown that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:
- Study on Antitumor Activity : A study involving a series of pyrazole-based oxadiazoles showed promising results in inducing apoptosis in various cancer cell lines, with significant growth inhibition observed .
- Antimicrobial Evaluation : Research demonstrated that specific derivatives exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Q & A
What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole?
Basic
The compound is typically synthesized via cyclization reactions involving precursors such as 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives. A common approach involves coupling the pyrazole moiety (e.g., 3-isopropyl-1H-pyrazol-5-amine) with a chlorophenyl-substituted oxadiazole intermediate under reflux conditions in polar aprotic solvents like DMF or DMSO. Characterization often includes IR, - and -NMR, and mass spectrometry to confirm regioselectivity and purity .
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Basic
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch of oxadiazole at ~1600 cm).
- NMR spectroscopy : -NMR confirms substituent positions (e.g., aromatic protons on chlorophenyl at δ 7.3–7.6 ppm), while -NMR resolves carbonyl and heterocyclic carbons.
- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns.
- Elemental analysis : Validates purity and stoichiometry.
X-ray crystallography (e.g., SHELX programs) is used for absolute structural confirmation .
How can computational tools like Multiwfn assist in analyzing the electronic properties of this oxadiazole derivative?
Advanced
Multiwfn enables:
- Electrostatic potential (ESP) mapping : Visualizes electrophilic/nucleophilic regions, critical for predicting reactivity.
- Electron localization function (ELF) : Identifies bonding and lone-pair regions.
- Noncovalent interaction (NCI) analysis : Reveals van der Waals forces, hydrogen bonds, and steric clashes using reduced density gradient (RDG) plots.
These methods guide rational modifications to enhance binding affinity or solubility .
What strategies resolve structural discrepancies in SAR studies for oxadiazole-based inhibitors?
Advanced
Discrepancies in structure-activity relationships (SAR) are addressed by:
- Comparative crystallography : Overlaying X-ray structures of analogs to identify steric or electronic mismatches.
- Free-energy perturbation (FEP) calculations : Quantifies substituent effects on binding thermodynamics.
- Biological validation : Testing truncated or modified analogs (e.g., replacing isopropyl with cyclopropyl) to isolate critical substituents, as demonstrated in Sirt2 inhibitor optimization .
What are key considerations in designing biological assays to evaluate Sirt2 inhibitory activity?
Basic
Assays should:
- Use α-tubulin-acetylLys40 peptide as a substrate to measure deacetylase activity.
- Include dose-response curves (IC) in human whole blood or leukemia cell lines.
- Control for off-target effects using Sirt2 knockout models or selective inhibitors.
- Validate results with Western blotting for acetylated tubulin levels .
How does X-ray crystallography data refinement using SHELXL improve structural accuracy?
Advanced
SHELXL refines high-resolution or twinned data by:
- Anisotropic displacement parameters : Modeling thermal motion of atoms.
- Twinning correction : Resolving overlapping reflections in non-merohedral twins.
- Hydrogen placement : Positioning H atoms via difference Fourier maps.
This ensures precise bond lengths/angles, critical for understanding steric effects in biological targets .
What methodologies assess metabolic stability and pharmacokinetics (PK) of oxadiazole derivatives?
Advanced
Preclinical PK studies involve:
- Microsomal stability assays : Incubating with liver microsomes to measure half-life.
- CYP450 inhibition screening : Identifying drug-drug interaction risks (e.g., CYP3A4).
- Allometric scaling : Predicting human clearance from rodent data.
For example, BI 665915 showed low human clearance and linear dose-exposure in murine models .
What role does the para-chlorophenyl group play in biological activity?
Basic
The para-chlorophenyl group enhances:
- Hydrophobic interactions : Binding to Sirt2’s hydrophobic pocket.
- Electron-withdrawing effects : Stabilizing the oxadiazole ring’s π-system.
- Steric complementarity : Fitting into sterically constrained enzyme active sites, as seen in optimized FLAP inhibitors .
How are enantioselective synthesis techniques applied to generate chiral analogs?
Advanced
Iridium-catalyzed asymmetric amination (e.g., with crotyl acetate) introduces chirality:
- Chiral ligands : Induce enantioselectivity during C–N bond formation.
- Dynamic kinetic resolution : Converts racemic intermediates into single enantiomers.
- HPLC chiral separation : Validates enantiomeric excess (ee) post-synthesis .
What challenges arise in achieving high purity during synthesis, and how are they addressed?
Basic
Common challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
